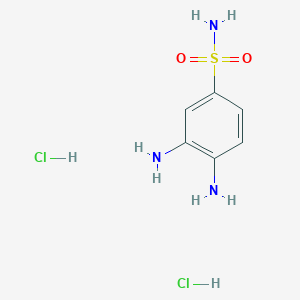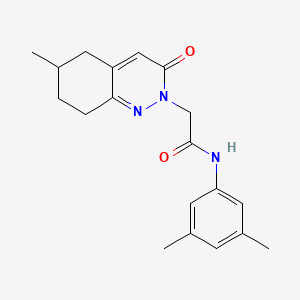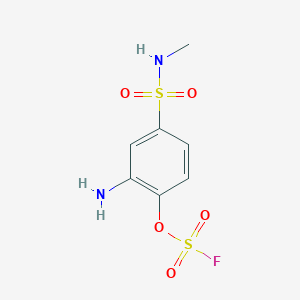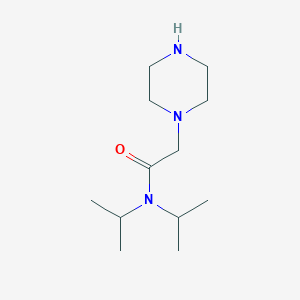![molecular formula C20H22N4 B2708686 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline CAS No. 339105-72-5](/img/structure/B2708686.png)
2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalines are a class of N-heterocyclic compounds that have been the focus of significant research due to their biological activity . They exhibit a range of pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .
Synthesis Analysis
Quinoxalines have been synthesized through various routes developed by researchers, with a prime focus on green chemistry and cost-effective methods . A series of 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles were synthesized in an effort to prepare novel atypical antipsychotic agents .Molecular Structure Analysis
Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Scientific Research Applications
Hypoxic-Cytotoxic Agents
Quinoxalinecarbonitrile 1,4-di-N-oxides, including compounds with piperazine derivatives, have been explored for their potential as hypoxic-cytotoxic agents. Among these, specific piperazine derivatives have shown significant potency (Ortega et al., 2000).
Anti-Inflammatory Properties
Studies have identified 2-(4-methyl-piperazin-1-yl)-quinoxaline and related compounds as potent ligands for the human histamine H4 receptor. These compounds demonstrate significant anti-inflammatory properties in vivo, making them promising for therapeutic applications (Smits et al., 2008).
Antimicrobial Activity
Research into 3-hydrazinoquinoxaline derivatives and their cyclic analogues has led to the discovery of compounds with notable antibacterial and antifungal activities. This includes derivatives with piperazine modifications, highlighting their potential in antimicrobial therapies (EI-Bendary et al., 2004).
Drug Development
A series of novel “drug-like” small molecules based on quinoxaline with amino substitution at C-2, including those with piperazin-1-yl groups, have been synthesized. This research contributes to the development of new drugs with enhanced properties (Rao et al., 2016).
Antitumor Agents
The synthesis of novel quinoline compounds containing piperazin-1-yl-benzo[d]isothiazole and piperidin-4-yl-benzo[d]isoxazoles, linked to quinoxalines, has shown potential as antitumor agents. These compounds' antimicrobial activity has been corroborated through various structural analyses (Marganakop et al., 2022).
Pharmacological Agents
Research has demonstrated that quinoline derivatives, including those with piperazin-1-yl groups, can act as selective alpha(2C)-adrenoceptor antagonists. These compounds have shown promise for various pharmacological applications (Höglund et al., 2006).
Pharmaceutical Research
The 7‐chloro‐4‐(piperazin‐1‐yl)quinoline structure and its derivatives have been extensively studied for their diverse pharmacological profiles, including applications in antimalarial, antiparasitic, and anticancer therapies (El-Azzouny et al., 2020).
Antidepressant Drugs
The design and synthesis of 4-phenylquinoline derivatives, with modifications at the 2-position of the quinoline ring, have been explored for their potential as antidepressants. This includes derivatives with piperazine or substituted piperazines (Alhaider et al., 1985).
Antibacterial Agents
Synthesis and evaluation of various piperazinyl quinolones have shown promising antibacterial activity against a range of microorganisms. This includes derivatives with N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] modifications (Foroumadi et al., 2005).
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This suggests a promising future direction for the development of new quinoxaline derivatives.
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]quinoxaline Compounds with similar structures have been found to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions .
Mode of Action
The exact mode of action of This compound Similar compounds have been found to exhibit affinity towards alpha1-adrenergic receptors . These compounds may act as antagonists, blocking the receptors and preventing their normal function .
Biochemical Pathways
The biochemical pathways affected by This compound Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions . Blocking these receptors could potentially affect the pathways related to these conditions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations, to identify promising lead compounds .
Result of Action
The molecular and cellular effects of This compound The blockade of alpha1-adrenergic receptors by similar compounds could potentially lead to changes in cellular signaling and function .
Biochemical Analysis
Biochemical Properties
These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Preliminary studies suggest that similar compounds can influence cell viability . For instance, certain compounds have been observed to produce a loss of cell viability in MCF-10A cells .
Molecular Mechanism
Compounds with similar structures have shown to interact with alpha1-adrenergic receptors . These interactions could potentially influence various cellular processes, including enzyme activation or inhibition and changes in gene expression .
properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-15-7-8-19(16(2)13-15)23-9-11-24(12-10-23)20-14-21-17-5-3-4-6-18(17)22-20/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIGWRXWVVNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)
![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)


![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)

![(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)
![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2708623.png)

